REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[C:11]2[C:7](=[N:8]S[N:10]=2)[CH:6]=[CH:5][CH:4]=1>[Ni]>[NH2:10][C:11]1[C:7]([NH2:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:2][OH:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC1=CC=CC2=NSN=C21
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A procedure for preparing a BBZ ligand and its related metal complex
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(CO)C=CC=C1N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |